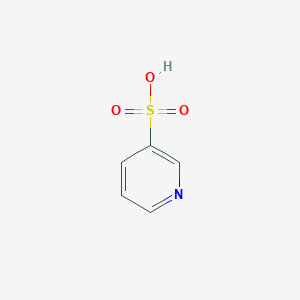

3-Pyridinesulfonic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVECLMOWYVDJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212980 | |

| Record name | 3-Pyridinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

636-73-7 | |

| Record name | 3-Pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Pyridinesulfonic acid discovery and history

An In-depth Technical Guide to the Discovery and History of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of this compound, a significant heterocyclic compound. We will delve into its initial synthesis, subsequent improvements, and modern production methods. This document offers detailed experimental protocols, comparative data, and visualizations to illuminate the evolution of its synthesis, catering to researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS 636-73-7), a white to off-white crystalline powder, is a valuable intermediate in various chemical industries.[1] Its unique molecular structure, featuring both a basic pyridine (B92270) ring and a strongly acidic sulfonic acid group, imparts versatile reactivity.[2] This has led to its application in electroplating, as a precursor for sulfonamides and other pharmaceuticals, and in the synthesis of water-soluble reactive dyes.[3][4] A notable modern application is its role as a key intermediate in the manufacturing of Vonoprazan Fumarate, a proton pump inhibitor.[5]

The Discovery and First Synthesis by O. Fischer (1882)

The history of this compound begins in the late 19th century with the pioneering work of O. Fischer. In 1882, Fischer reported the first synthesis of this compound by the direct sulfonation of pyridine.[3][4] This method, while groundbreaking for its time, was characterized by its harsh reaction conditions.

The reaction involved heating pyridine with concentrated sulfuric acid at extremely high temperatures, ranging from 300°C to 350°C, for an extended period of 24 hours.[3][4] Under these forcing conditions, the electrophilic substitution of a sulfonic acid group onto the pyridine ring occurs preferentially at the 3-position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, making high temperatures necessary. The 3-position is the least deactivated, hence the regioselectivity of the sulfonation.[6]

Experimental Protocol: Fischer's Direct Sulfonation (1882)

Objective: To synthesize this compound by the direct sulfonation of pyridine.

Materials:

-

Pyridine

-

Concentrated sulfuric acid

Procedure:

-

Combine pyridine with an excess of concentrated sulfuric acid in a sealed reaction vessel capable of withstanding high pressure and temperature.

-

Heat the mixture to a temperature of 300-350°C.

-

Maintain this temperature for 24 hours.

-

After cooling, the reaction mixture is worked up to isolate the this compound.

The yield for this pioneering synthesis was reported to be around 50%.[3][4] The significant drawbacks of this method were the high energy input required, the long reaction time, and the corrosive nature of the reagents at such high temperatures.

The Elvain and Goese Improvement: Catalytic Sulfonation (1943)

For over six decades, Fischer's method remained the primary route to this compound. A significant breakthrough came in 1943 when S. M. Elvain and his colleagues introduced a catalytic approach. They discovered that the addition of mercuric sulfate (B86663) (HgSO₄) as a catalyst allowed the reaction to proceed under significantly milder conditions.[3][7]

The use of mercuric sulfate lowered the required reaction temperature to 230°C and was reported to increase the yield by approximately 20% compared to the original method.[3][7] The exact mechanism of the mercury catalyst is not fully elucidated but is thought to involve the formation of an intermediate with pyridine that is more susceptible to electrophilic attack by sulfur trioxide.[6]

While this method offered a considerable improvement in terms of reaction conditions and yield, it introduced a new challenge: the use of a toxic heavy metal catalyst. The removal of mercury from the final product is a complicated and crucial step, especially for pharmaceutical applications where high purity is paramount.[4] The environmental concerns and disposal issues associated with mercury also detracted from the long-term viability of this method on an industrial scale.[3]

Modern Synthesis: A Heavy Metal-Free Approach

In response to the environmental and safety concerns of the mercuric sulfate-catalyzed method, a more contemporary and sustainable synthesis route was developed. This multi-step process starts from the readily available and inexpensive 3-chloropyridine (B48278), which is often an undesired byproduct in the synthesis of 2-chloropyridine.[3][4] This modern approach avoids the use of heavy metals and proceeds under milder conditions.[4]

The synthesis involves three main steps:

-

Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide.

-

Sulfonation: The chlorine atom in 3-chloropyridine-N-oxide is substituted with a sulfonic acid group.

-

Reduction: The N-oxide is reduced to yield the final product, this compound.

Experimental Protocol: Modern Synthesis from 3-Chloropyridine

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

Objective: To oxidize 3-chloropyridine to its N-oxide.

Materials:

-

3-Chloropyridine

-

Acetic acid

-

Hydrogen peroxide (70%)

-

Sodium sulfite (B76179) solution

-

Sodium hydroxide (B78521) (50%)

-

Toluene

Procedure:

-

In a reaction vessel, dissolve 113.5 g of 3-chloropyridine in 250 ml of acetic acid.

-

Heat the solution to 80°C.

-

Add 75 g of 70% hydrogen peroxide dropwise over 3 hours while maintaining the temperature at 80°C.

-

Stir the mixture for an additional 5 hours at 80°C.

-

Remove excess oxidizing agent by adding sodium sulfite solution.

-

Distill off the acetic acid and water under vacuum until the temperature of the liquid phase reaches 80°C.

-

Cool the solution and, while cooling, add 157 ml of water and 334 g of 50% sodium hydroxide at 50°C.

-

The product phase will separate and is then taken up in 167 ml of toluene.

-

The combined organic phases are distilled to remove the toluene, yielding 3-chloropyridine-N-oxide.

This step typically results in a yield of 98-99%.[3]

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

Objective: To substitute the chlorine atom with a sulfonic acid group.

Materials:

-

3-Chloropyridine-N-oxide (crude)

-

Sodium sulfite

-

Water

Procedure:

-

Dissolve 252 g of sodium sulfite in 700 ml of water.

-

Add 129.6 g of crude 3-chloropyridine-N-oxide to the solution.

-

Heat the reaction mixture to 145°C in an autoclave under a nitrogen atmosphere.

-

Stir the mixture at this temperature for 17 hours. A pressure of 4 to 5 bars will develop.

-

After the reaction, cool the mixture to 60°C to obtain pyridine-3-sulfonic acid-N-oxide.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

Objective: To reduce the N-oxide to obtain this compound.

Materials:

-

Pyridine-3-sulfonic acid-N-oxide solution from the previous step

-

Sodium hydroxide

-

Raney nickel

-

Hydrogen gas

Procedure:

-

To the cooled solution from the previous step, add sodium hydroxide to make it alkaline.

-

Under a nitrogen atmosphere, add Raney nickel as the catalyst.

-

Heat the suspension to 100-110°C in an autoclave.

-

Pressurize the autoclave with hydrogen gas to 7 bars.

-

Carry out the hydrogenation for approximately 16 hours.

-

After hydrogenation, cool the mixture to 70°C and separate the catalyst by filtration.

-

The resulting solution is then worked up to isolate and purify the this compound.

The overall yield for this modern, three-step process is reported to be in the range of 77-80%, with a purity of 99%.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for easy comparison.

| Parameter | Fischer Method (1882) | Elvain & Goese Method (1943) | Modern Method (from 3-Chloropyridine) |

| Starting Material | Pyridine | Pyridine | 3-Chloropyridine |

| Key Reagents | Concentrated H₂SO₄ | Concentrated H₂SO₄, HgSO₄ | H₂O₂, Acetic acid, Na₂SO₃, Raney Ni, H₂ |

| Temperature | 300-350°C | 230°C | 80-145°C |

| Reaction Time | 24 hours | Not specified, but implied to be shorter | ~25 hours (total for all steps) |

| Yield | ~50% | ~70% (approx. 20% increase from Fischer) | 77-80% |

| Purity | Not specified | Not specified | ~99% |

| Key Advantages | First synthesis | Milder conditions, higher yield than Fischer | Heavy metal-free, high purity, high yield |

| Key Disadvantages | Harsh conditions, long reaction time | Use of toxic heavy metal | Multi-step process |

Visualizing the Synthetic Evolution

The following diagram illustrates the historical progression of the synthesis of this compound, from the direct, high-temperature method to the modern, multi-step, and more sustainable approach.

Caption: Evolution of this compound synthesis.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, some studies have explored its biological effects. It is a structural analog of nicotinic acid (niacin). Research in rats has shown that dietary administration of this compound can significantly reduce the synthesis of cholesterol in the liver. However, this effect on cholesterol synthesis does not translate to a reduction in serum cholesterol levels.[5] It has also been noted that this compound does not appear to interfere with the metabolic pathways of nicotinic acid.[5]

At present, there is limited information available detailing specific signaling pathways that are directly and significantly modulated by this compound. Its biological activity appears to be more of a metabolic influence rather than a classical signaling cascade modulator. The following diagram provides a simplified representation of its known biological effect.

Caption: Biological effect of this compound.

Conclusion

The journey of this compound from its discovery in 1882 to its modern, sustainable production methods reflects the broader evolution of synthetic chemistry. From the brute-force conditions of the 19th century to the catalyzed and more elegant multi-step syntheses of today, the history of this compound is a testament to the drive for efficiency, safety, and environmental responsibility in chemical manufacturing. For researchers and professionals in drug development, understanding this history provides context for the importance of process optimization and the continuous search for better synthetic routes. The availability of high-purity this compound through modern methods continues to underpin its importance as a versatile building block in the creation of novel and essential molecules.

References

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 4. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Pyridinesulfonic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinesulfonic acid, a versatile heterocyclic organic compound, holds significant importance as a key intermediate in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its primary applications. The information is curated to support researchers, scientists, and professionals in drug development and other relevant fields in understanding and utilizing this compound effectively.

Introduction

This compound (CAS No. 636-73-7) is an aromatic sulfonic acid characterized by a pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position. Its unique molecular structure, combining the basicity of the pyridine ring with the strong acidity of the sulfonic acid moiety, imparts a range of valuable chemical properties. This has led to its widespread use, most notably as a crucial building block in the synthesis of pharmaceutical agents, such as the proton pump inhibitor Vonoprazan Fumarate. It also finds applications in the electroplating industry.[1] This guide aims to consolidate the available technical data on this compound, presenting it in a clear and accessible format for scientific and industrial applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a comprehensive dataset for reference.

General and Physical Properties

| Property | Value | References |

| Appearance | White to almost white or pale yellow crystalline powder or needle-like/plate-like crystals. | [2][3] |

| Molecular Formula | C5H5NO3S | [2][4] |

| Molecular Weight | 159.16 g/mol | [5] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water. Insoluble in alcohol, ether, benzene, and trichloroethylene. | [2][6] |

| pKa | -2.30 ± 0.18 (Predicted) | [2][6] |

| Density | 1.7130 g/cm³ | [2] |

| Refractive Index | 1.5480 (estimate) | [5] |

Spectroscopic Data

| Spectrum Type | Key Data Points | References |

| UV-Vis (in 50% aq. EtOH) | λmax at 208 nm and 262 nm | [6][7] |

| Infrared (IR) | Key peaks corresponding to pyridine ring breathing mode (around 1022 cm⁻¹) and C-S stretching (around 742 cm⁻¹). | [8][9] |

| ¹H NMR | Spectral data available. | [4][10] |

| Mass Spectrometry (GC-MS) | Top peak at m/z 159. | [4] |

Experimental Protocols

Synthesis of this compound from 3-Chloropyridine (B48278)

This protocol is based on a multi-step synthesis pathway involving oxidation, sulfonation, and reduction.[1][11][12]

Step 1: Oxidation of 3-Chloropyridine to 3-Chloro-pyridine-N-oxide

-

Dissolve 3-chloropyridine in acetic acid.

-

Add 70% (by weight) hydrogen peroxide dropwise to the solution at 80°C over a period of 3 hours.

-

Stir the mixture for an additional 5 hours at 80°C.

-

After the reaction, remove the excess oxidation agent by adding a sodium sulfite (B76179) solution.

-

Distill the acetic acid and water under vacuum until the liquid phase temperature reaches 80°C.

-

Cool the solution and add water and sodium hydroxide (B78521) (50% by weight) at 50°C.

-

Extract the product phase with toluene.

Step 2: Sulfonation of 3-Chloro-pyridine-N-oxide to 3-Sulfonic acid-pyridine-N-oxide

-

Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide.

-

Add the crude 3-chloro-pyridine-N-oxide to the solution.

-

Heat the mixture in an autoclave to 145°C and stir for 17 hours, during which a pressure of 4 to 5 bars will develop.

-

After the reaction, cool the mixture to 90°C.

Step 3: Reduction of 3-Sulfonic acid-pyridine-N-oxide to this compound

-

To the resulting solution from Step 2, add sodium hydroxide (50% by weight) to make it alkaline.

-

In a nitrogen atmosphere, add Raney nickel to the suspension.

-

Heat the suspension to 100-110°C.

-

Introduce hydrogen gas at a pressure of 7 bars and carry out the hydrogenation for 16 hours.

-

After hydrogenation, cool the mixture to 70°C and separate the catalyst using a pressure filter.

-

The resulting this compound can then be isolated and purified.

Purification by Recrystallization

This compound can be purified by recrystallization from water or aqueous ethanol (B145695) to obtain needles or plates.[6][7]

Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures, though it is noted to be light-sensitive.[6][13] The sulfonic acid group is strongly acidic and can participate in various acid-catalyzed reactions. It can also be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are valuable intermediates in organic synthesis. For instance, it reacts with phosphorus pentachloride at elevated temperatures to produce pyridine-3-sulfonyl chloride.[14]

Applications

The primary application of this compound is as a key intermediate in the pharmaceutical industry. It is notably used in the synthesis of Vonoprazan Fumarate, a proton pump inhibitor for treating acid-related gastrointestinal disorders. Additionally, it is utilized in the electroplating industry as an additive to improve the deposition behavior of electropolishing baths.[1]

Visualization

Synthesis Workflow of this compound

References

- 1. This compound | 636-73-7 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 636-73-7 [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 12. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 13. This compound, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 14. This compound | Pyridine-3-sulfonic acid | Pyridines | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 3-Pyridinesulfonic Acid (CAS 636-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid is a heterocyclic organic compound that holds significant importance as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique chemical structure, combining the aromaticity of a pyridine (B92270) ring with the strong acidity of a sulfonic acid group, imparts valuable reactivity and physical properties. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, spectral data, synthesis, analytical methods, and its pivotal role in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is highly soluble in water. Its high melting point is indicative of its stable ionic nature in the solid state.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₃S | [1] |

| Molecular Weight | 159.16 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | >300 °C | [2] |

| Water Solubility | Soluble | [3] |

| pKa | -2.30 ± 0.18 (Predicted) | |

| Density | 1.713 g/cm³ (Predicted) | |

| InChI Key | DVECLMOWYVDJRM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CN=C1)S(=O)(=O)O | [1] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in D₂O typically exhibits four distinct signals corresponding to the four protons on the pyridine ring. The electron-withdrawing effect of the sulfonic acid group significantly influences the chemical shifts of the adjacent protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | s | |

| H-4 | ~8.6 | d | ~8 |

| H-5 | ~7.8 | dd | ~8, 5 |

| H-6 | ~8.8 | d | ~5 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| 3100-3000 | C-H stretching (aromatic) | Medium | [4] |

| ~1630 | C=C stretching (aromatic ring) | Medium | [4] |

| ~1250 | S=O asymmetric stretching | Strong | [4] |

| ~1035 | S=O symmetric stretching | Strong | [4] |

| ~742 | C-S stretching | Medium | [4] |

| 3000-2500 | O-H stretching (broad, sulfonic acid) | Broad |

Mass Spectrometry

Electron ionization mass spectrometry of this compound typically shows a molecular ion peak at m/z 159. The fragmentation pattern is characterized by the loss of SO₃ (80 Da) to give a prominent peak at m/z 79, corresponding to the pyridinium (B92312) cation. Further fragmentation of the pyridine ring can also be observed.

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the sulfonation of pyridine.

Materials:

-

Pyridine

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Mercuric sulfate (B86663) (catalyst)

-

Calcium hydroxide

-

Hydrochloric acid

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add pyridine and a catalytic amount of mercuric sulfate.

-

Slowly add fuming sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 220-240 °C for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a slurry of calcium hydroxide. This will precipitate calcium sulfate.

-

Filter off the calcium sulfate precipitate and wash it with hot water.

-

Treat the filtrate with a calculated amount of hydrochloric acid to precipitate any remaining calcium as calcium chloride.

-

Filter the solution again and concentrate the filtrate by evaporation to obtain crude this compound.

-

Recrystallize the crude product from water to yield pure this compound.

HPLC Analysis of this compound

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.[3][5]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[3] A typical starting gradient could be 95:5 (aqueous:organic), with a gradient to increase the organic phase.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 262 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Role in Drug Development: Synthesis of Vonoprazan

This compound is a key starting material for the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders. The synthesis involves the conversion of this compound to its more reactive sulfonyl chloride derivative.

Experimental Workflow: Synthesis of Vonoprazan from this compound

References

Determining the Solubility of 3-Pyridinesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Pyridinesulfonic acid in organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and various chemical processes. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. This guide, therefore, provides a comprehensive overview of the qualitative solubility characteristics of this compound, alongside detailed experimental protocols for the quantitative determination of its solubility. The methodologies described herein, including gravimetric analysis, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC), are intended to equip researchers with the necessary tools to generate reliable solubility data in their own laboratory settings.

Introduction to this compound

This compound (CAS No. 636-73-7) is a heterocyclic organic compound featuring a pyridine (B92270) ring functionalized with a sulfonic acid group.[1] This structure imparts a high degree of polarity and strong acidic properties.[2] In the pharmaceutical industry, sulfonic acids are often used to form sulfonate salts of active pharmaceutical ingredients (APIs) to enhance their solubility and stability.[2] Understanding the solubility of this compound in various organic solvents is crucial for reaction chemistry, purification processes like recrystallization, and the formulation of drug products.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is readily soluble in water.[3][4][5][6][7][8]

-

Polar Organic Solvents: It is generally described as soluble in polar organic solvents.[2][9]

-

Low to Insoluble: It is reported to be difficultly soluble or insoluble in alcohol.[3][5] Specifically, one source indicates it is insoluble in methanol.[10] It is also reported as insoluble in non-polar solvents such as ether, benzene, and trichloroethylene.[3][5][10]

It is important to note that these are qualitative descriptions. The following sections provide methodologies to determine precise quantitative solubility.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

|---|---|---|---|---|

| e.g., Ethanol | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., HPLC |

| e.g., Isopropanol | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., UV/Vis |

| ... | ... | ... | ... | ... |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound. The choice of method will depend on the available equipment, the properties of the solvent, and the required accuracy.

Gravimetric Method

This classic and straightforward method determines solubility by measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.

4.1.1. Materials

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or vial

-

Oven or vacuum desiccator

4.1.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a pre-conditioned filter (compatible with the solvent) to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of the acid, or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven or vacuum desiccator.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis spectrum and is advantageous for its speed and sensitivity.

4.2.1. Materials

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Solvent of interest

4.2.2. Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution across a range of wavelengths to identify the λmax, where the absorbance is highest.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.2, step 1).

-

After equilibration, filter the supernatant.

-

Dilute a precise volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or when high sensitivity is required.

4.3.1. Materials

-

HPLC system with a suitable detector (e.g., UV)

-

Appropriate HPLC column

-

Mobile phase solvents

-

Volumetric flasks and pipettes

-

Syringe filters

-

This compound

-

Solvent of interest

4.3.2. Procedure

-

Method Development:

-

Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1.2, step 1).

-

After equilibration, filter the supernatant through a syringe filter compatible with the solvent and HPLC mobile phase.

-

If necessary, dilute a known volume of the clear filtrate with the mobile phase to a concentration within the calibration curve's range.

-

Inject the prepared sample into the HPLC system and record the peak area for this compound.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the (diluted) sample.

-

Calculate the concentration in the original saturated solution, accounting for any dilution.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented, its polar nature suggests solubility in polar solvents and insolubility in non-polar solvents. This guide provides robust and validated experimental protocols—gravimetric, UV/Vis spectrophotometric, and HPLC—to enable researchers to accurately determine these crucial solubility parameters. The generation of such data will be invaluable for the optimization of synthetic routes, purification techniques, and formulation development involving this compound.

References

- 1. This compound | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ws [chem.ws]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 9. biorelevant.com [biorelevant.com]

- 10. chembk.com [chembk.com]

3-Pyridinesulfonic acid melting point and stability

An In-depth Technical Guide to the Melting Point and Stability of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and stability of this compound (CAS 636-73-7), a key intermediate in the pharmaceutical industry. The information is compiled from various chemical and safety data sources to support research, development, and handling of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is known for its high melting point, which is indicative of a stable molecular structure. Its solubility in water is a key property that facilitates its use in various chemical syntheses.

Melting Point

The melting point of this compound is consistently reported to be above 300 °C, with several sources indicating decomposition at higher temperatures. This high melting point suggests strong intermolecular forces within the crystal lattice.

Table 1: Reported Melting Point of this compound

| Parameter | Reported Value(s) | Source(s) |

| Melting Point | >300 °C | [2][3] |

| 300 ºC | [4] | |

| ~350°C (decomposition) | ||

| 365-370 °C |

Stability Profile

This compound is generally stable under normal temperature and pressure.[4] However, it exhibits sensitivity to light and is incompatible with certain classes of chemicals. Proper storage and handling are crucial to maintain its integrity.

Table 2: Stability and Incompatibility Data for this compound

| Parameter | Information | Source(s) |

| Chemical Stability | Stable under normal temperatures and pressures. | [4] |

| Light Sensitivity | Light sensitive. | [4] |

| Incompatibilities | Strong oxidizing agents, acids, bases. | |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, oxides of sulfur. | |

| Recommended Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, sparks, and flame. Protect from light. |

Experimental Protocols

Melting Point Determination (Capillary Method)

The capillary method is a standard procedure for determining the melting range of a crystalline solid.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the point of initial melting (first appearance of liquid) to the point of complete melting (disappearance of all solid) is recorded.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Calibrated thermometer or temperature probe.

-

Glass capillary tubes (one end sealed).

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a steady and controlled rate. For an unknown sample, a preliminary rapid heating can determine an approximate melting range.

-

Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

References

Spectroscopic Characterization of 3-Pyridinesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Pyridinesulfonic acid (CAS 636-73-7), a compound of interest in various chemical, pharmaceutical, and material science applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₅NO₃S, with a molecular weight of approximately 159.16 g/mol .[1][2] Spectroscopic analysis confirms the structure of a pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum reveals four distinct signals corresponding to the aromatic protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.01 | s | 1H | H-2 | |

| 8.87 | d | 1H | H-6 | 5.7 |

| 8.68 | d | 1H | H-4 | 8.1 |

| 8.03-8.07 | m | 1H | H-5 |

Table 1: ¹H NMR Data for this compound in DMSO-d₆.[3]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands for the pyridine ring and the sulfonic acid functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1628, 1617, 1551, 1470 | - | Ring Stretching Vibrations (ν C=C, ν C=N) |

| 1263-1048 | - | In-plane C-H Bending (δ C-H) |

| 1035 | Strong | S=O Stretching (ν S=O) |

| 742, 633, 608, 568 | - | In-plane Pyridine Ring Deformation |

| 633, 608 | - | SO₂ Deformation |

Table 2: Key FT-IR Absorption Bands for this compound.[5]

Mass Spectrometry (MS)

Mass spectral analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 159 | Top Peak | [M]⁺ (Molecular Ion) |

| 78 | 2nd Highest | [C₅H₄N]⁺ Fragment |

| 51 | 3rd Highest | Further Fragmentation |

Table 3: GC-MS Fragmentation Data for this compound.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound. Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Allow the sample temperature to equilibrate (e.g., at 298 K).

-

Lock the field using the deuterium (B1214612) signal from the solvent.

-

Optimize the magnetic field homogeneity by shimming the Z1, Z2, and higher-order shims. A line width of <1 Hz for a reference signal (like residual solvent peak) is desirable.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse width should be calibrated. Typically, 16 to 64 scans are sufficient depending on the concentration.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Apply a baseline correction.

-

Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.[7]

-

-

Instrument Setup:

-

Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet containing the sample into the holder within the sample compartment.

-

Acquire the sample spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.[8]

-

-

Data Analysis:

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrument Setup (GC-MS):

-

The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized for the analyte.

-

The separated compound then enters the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and characteristic fragments.

-

-

Mass Analysis:

-

The mass analyzer (e.g., a quadrupole) separates the generated ions based on their mass-to-charge (m/z) ratio.

-

An external or internal calibrant should be used to ensure accurate mass measurement.

-

-

Data Analysis:

-

The resulting mass spectrum plots ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. PYRIDINE-2-SULFONIC ACID(15103-48-7) 13C NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. PYRIDINE-3-SULFONIC ACID SODIUM SALT(15521-77-4) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, SODIUM SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Pyridinesulfonic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a structural representation with proton assignments to aid in the characterization and quality control of this compound in research and drug development settings.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application. ¹H NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the molecular structure and the chemical environment of the protons. This guide offers an in-depth look at the ¹H NMR spectrum of this compound, focusing on the interpretation of its key features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the pyridine (B92270) ring. Due to the electron-withdrawing nature of the sulfonic acid group and the nitrogen atom, all protons are expected to be deshielded and resonate at relatively high chemical shifts (downfield).

The data presented below is based on the analysis of the ¹H NMR spectrum of the sodium salt of this compound in deuterium (B1214612) oxide (D₂O). The use of D₂O as a solvent results in the exchange of the acidic proton of the sulfonic acid group, which is therefore not observed in the spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for Sodium 3-Pyridinesulfonate in D₂O

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Estimated Coupling Constants (J) (Hz) | Integration |

| H-2 | ~8.97 | Singlet (broad) | - | 1H |

| H-6 | ~8.94 | Doublet | ³J(H6-H5) ≈ 5-6 | 1H |

| H-4 | ~8.70 | Doublet | ³J(H4-H5) ≈ 8-9 | 1H |

| H-5 | ~8.31 | Doublet of Doublets | ³J(H5-H4) ≈ 8-9, ³J(H5-H6) ≈ 5-6 | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the concentration, pH, and specific counter-ion present. The values provided are estimations based on available spectral data and typical values for pyridine derivatives.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound. This protocol is adapted from standard procedures for similar water-soluble organic compounds.

3.1. Materials and Equipment

-

This compound sample

-

Deuterium oxide (D₂O, 99.9% D)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (optional, e.g., DSS or TSP)

-

Pipettes and vials

-

pH meter (optional, for pH-dependent studies)

3.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O to the vial.

-

If an internal standard is used, add a known quantity to the D₂O before adding it to the sample.

-

Gently vortex or shake the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

-

Carefully transfer the solution into a 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is sufficient for the spectrometer's probe (typically around 4-5 cm).

3.3. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak or a reference signal.

-

Set the appropriate acquisition parameters. A standard ¹H NMR experiment would typically involve:

-

Pulse angle: 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

Spectral width: sufficient to cover the aromatic region (e.g., 0-10 ppm)

-

-

Acquire the Free Induction Decay (FID) data.

3.4. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis. If no internal standard is used, the residual HDO peak (around 4.79 ppm at 25 °C) can be used as a reference, though this can be pH-dependent.

-

Integrate the signals to determine the relative ratios of the different protons.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Structural Representation and Proton Assignments

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.

Caption: Chemical structure of this compound with color-coded proton assignments.

Logical Relationship of Spectral Features

The observed splitting patterns in the ¹H NMR spectrum of this compound arise from spin-spin coupling between adjacent protons. The logical relationships of these couplings are crucial for unambiguous signal assignment.

Caption: Coupling relationships between the protons of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound. The provided data table, experimental protocol, and structural diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Accurate interpretation of the ¹H NMR spectrum is essential for the verification of the structure and purity of this compound, ensuring its suitability for downstream applications.

References

Navigating the Fragmentation Landscape of 3-Pyridinesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation behavior of 3-Pyridinesulfonic acid. While direct, comprehensive studies on the fragmentation of this specific molecule are not extensively available in the public domain, this document synthesizes information from related aromatic sulfonic acids and fundamental mass spectrometry principles to propose a likely fragmentation pathway. This guide is intended to support researchers in method development, compound identification, and structural elucidation.

Core Concepts in the Fragmentation of Aromatic Sulfonic Acids

The mass spectrometry analysis of aromatic sulfonic acids, such as this compound, typically involves electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The fragmentation is induced by collision-induced dissociation (CID), where the precursor ion is accelerated and collided with neutral gas molecules, leading to bond cleavage and the formation of characteristic product ions.[1]

A key fragmentation pathway observed for aromatic sulfonamides, which are structurally related to sulfonic acids, is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[2][3] This process often involves a rearrangement. For sulfonic acids, a primary fragmentation is the loss of the entire sulfonic acid group (SO₃H) or its components.

Proposed Fragmentation Pathway of this compound

This compound (Molecular Formula: C₅H₅NO₃S, Molecular Weight: 159.16 g/mol ) is expected to exhibit characteristic fragmentation patterns under ESI-MS/MS analysis.[4][5] In positive ion mode, the molecule will likely be observed as the protonated molecule [M+H]⁺ at m/z 160.17. In negative ion mode, it will be observed as the deprotonated molecule [M-H]⁻ at m/z 158.15.

The primary fragmentation of the protonated molecule is anticipated to be the loss of a neutral sulfur trioxide (SO₃) molecule (80 Da), resulting in a protonated pyridine (B92270) ion at m/z 80. This is a common fragmentation pathway for aromatic sulfonic acids. A subsequent or alternative fragmentation could be the loss of sulfur dioxide (SO₂) (64 Da), leading to a fragment ion at m/z 96.

The following diagram illustrates the proposed fragmentation pathway for protonated this compound.

Quantitative Fragmentation Data

Due to the absence of specific experimental studies on this compound, a table of quantitative data (e.g., relative abundance of fragment ions) cannot be provided at this time. Such data would require dedicated experimental analysis.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed, generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

-

Solvent: Prepare a stock solution of this compound (1 mg/mL) in a mixture of water and methanol (B129727) (50:50, v/v).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent to ensure compatibility.

2. Liquid Chromatography (LC) Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water. Formic acid is a common modifier for MS compatibility in reversed-phase chromatography.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

MS1 Scan Range: m/z 50-300

-

MS/MS (Tandem MS) Analysis:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 160.2) in positive mode and the [M-H]⁻ ion (m/z 158.1) in negative mode.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for producing a rich fragmentation spectrum.

-

The following workflow diagram outlines the experimental process.

Conclusion

This guide provides a foundational understanding of the anticipated mass spectrometric fragmentation of this compound. The proposed fragmentation pathway, centered on the loss of SO₃ and SO₂, offers a starting point for researchers. The detailed experimental protocol provides a robust methodology for acquiring empirical data. Future experimental work is necessary to validate these proposed fragmentation patterns and to generate quantitative data on the relative abundance of fragment ions.

References

- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 3-Pyridinesulfonic acid, a compound of interest in various chemical and pharmaceutical applications. The document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a workflow for the crystallographic analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 904423.[1]

Table 1: Summary of Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₅NO₃S |

| Formula Weight | 159.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.668(3) |

| b (Å) | 13.337(7) |

| c (Å) | 8.883(5) |

| α (°) | 90 |

| β (°) | 106.898(9) |

| γ (°) | 90 |

| Volume (ų) | 642.5(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.646 |

| Absorption Coefficient (mm⁻¹) | 0.43 |

| F(000) | 328 |

| Temperature (K) | 293(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and well-documented method involves a three-step process starting from 3-chloropyridine.[2]

1. Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide:

-

3-Chloropyridine is dissolved in a suitable solvent, such as acetic acid.

-

An oxidizing agent, commonly hydrogen peroxide, is added to the solution.

-

The reaction is typically conducted at a temperature ranging from 25°C to 100°C.[2] This oxidation step is crucial for activating the pyridine (B92270) ring for the subsequent sulfonation.[2]

2. Sulfonation of 3-Chloropyridine-N-oxide:

-

The resulting 3-chloropyridine-N-oxide is reacted with a sulfonating agent.

-

An alkali metal sulfite, such as sodium sulfite, in an aqueous solution is typically used.[2]

-

This reaction is carried out at an elevated temperature, generally between 50°C and 170°C.[2]

-

This step substitutes the chlorine atom with a sulfonic acid group, yielding pyridine-3-sulfonic acid-N-oxide.

3. Reduction of Pyridine-3-sulfonic acid-N-oxide:

-

The final step is the reduction of the N-oxide to afford this compound.

-

A common method for this reduction is catalytic hydrogenation using Raney nickel as the catalyst in an alkaline solution.[2]

An alternative, more traditional method involves the direct sulfonation of pyridine with fuming sulfuric acid at high temperatures (230-240°C), often with a mercury(II) sulfate (B86663) catalyst.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through recrystallization.

-

Purification: The crude this compound is purified by recrystallization from water or aqueous ethanol.

-

Crystal Growth: The purified compound is dissolved in a minimal amount of hot solvent (water or aqueous ethanol) to create a saturated or near-saturated solution. The solution is then allowed to cool slowly to room temperature. Slow evaporation of the solvent over several days can also yield crystals in the form of needles or plates.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of an organic compound like this compound. The specific parameters for the data collection of this compound are detailed in the crystallographic information file (CIF) associated with CCDC 904423.

1. Crystal Mounting:

-

A suitable single crystal of this compound is selected under a microscope.

-

The crystal is mounted on a goniometer head.

2. Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector.

-

The crystal is cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.

-

A series of X-ray diffraction images are collected as the crystal is rotated.

3. Data Processing:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

Corrections for various experimental factors (e.g., absorption) are applied.

4. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The atomic positions and other parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound.

Signaling Pathways

Currently, there is no significant body of research available to suggest the involvement of this compound in specific biological signaling pathways. Its primary applications are in chemical synthesis and materials science.[2] While it is a structural analog of nicotinic acid, studies have shown that it does not interfere with the metabolism of nicotinic acid and lacks cholesterol-lowering activity.

References

pKa and acidity of 3-Pyridinesulfonic acid

An In-depth Technical Guide on the pKa and Acidity of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of this compound, a compound of significant interest in organic synthesis and pharmaceutical development. This document outlines the key physicochemical properties, detailed experimental protocols for pKa determination, and visual representations of its chemical behavior.

This compound (CAS 636-73-7) is an organic compound featuring a pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position. This unique structure, combining a basic heterocyclic aromatic ring with a strongly acidic functional group, imparts distinct chemical properties that are valuable in various applications.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the proton pump inhibitor Vonoprazan Fumarate, and is also used in the manufacturing of water-soluble reactive dyes and as an additive in electroplating.[1][2] The compound typically appears as a white to off-white crystalline powder that is soluble in water.[3]

Acidity and pKa of this compound

The acidity of this compound is characterized by the presence of two ionizable groups: the sulfonic acid group (-SO₃H) and the pyridine ring nitrogen.

-

Sulfonic Acid Group: The sulfonic acid group is strongly acidic.[1] Its electron-withdrawing nature decreases the electron density of the pyridine ring, making the compound more susceptible to nucleophilic attack.[1] The pKa of the sulfonic acid group is generally low, indicating a high degree of dissociation in aqueous solutions.[1]

-

Pyridine Nitrogen: The pyridine nitrogen atom has basic properties and can be protonated. The acidity of the corresponding pyridinium (B92312) ion is also a key characteristic of the molecule.

Quantitative pKa Data

The dissociation constants (pKa) are critical parameters for understanding the ionization behavior of this compound in various chemical and biological environments. Below is a summary of reported pKa values.

| Ionizable Group | Reported pKa Value | Type | Reference |

| Sulfonic Acid (-SO₃H) | ~ 1–2 | Experimental Estimate | [1] |

| Sulfonic Acid (-SO₃H) | -2.30 ± 0.18 | Predicted | [3][4][5] |

Note: Predicted values are calculated based on computational models and may differ from experimentally determined values.

Acid-Base Equilibrium

The dual functional nature of this compound results in a zwitterionic form at certain pH ranges, where the sulfonic acid group is deprotonated and the pyridine nitrogen is protonated. The following diagram illustrates the acid-base equilibria.

Caption: Acid-base equilibrium of this compound.

Experimental Determination of pKa

The pKa values of ionizable compounds are commonly determined using techniques such as potentiometric titration and UV-Vis spectrophotometry.[6] Potentiometric titration is a high-precision method well-suited for this purpose.[6]

Potentiometric Titration Protocol

This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.[6][7][8]

Objective: To determine the acid dissociation constants (pKa) of this compound by monitoring pH changes during titration with a strong base.

Materials and Reagents:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beakers or titration vessel

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

-

Sample Preparation:

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel.[7]

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the titration starts with the fully protonated species.[7]

-

Immerse the pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially in the neutral to high pH range.[7][8]

-

-

Titration Process:

-

Begin stirring the solution at a constant rate.

-

Add the 0.1 M NaOH titrant in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]

-

Continue the titration until the pH reaches a value in the basic range (e.g., pH 12-12.5).[7]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points.

-

For more accurate determination of the equivalence points, calculate the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV²). The peaks in the derivative plot indicate the equivalence points.[9]

-

-

Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results. Calculate the average pKa and standard deviation.[7]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the potentiometric titration experiment.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidic and basic properties of this compound, quantified by its pKa values, are fundamental to its reactivity and applications in pharmaceutical and chemical synthesis. The strong acidity of the sulfonic acid group and the basicity of the pyridine nitrogen govern its behavior in solution. Accurate determination of its pKa values, through methods like potentiometric titration, is essential for optimizing reaction conditions, understanding its physiological behavior, and developing new applications for this versatile compound.

References

- 1. This compound | 636-73-7 | Benchchem [benchchem.com]

- 2. This compound, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 636-73-7 [chemicalbook.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

Unveiling the Molecular Architecture of 3-Pyridinesulfonic Acid: A Theoretical and Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of 3-pyridinesulfonic acid, a compound of significant interest in pharmaceutical and materials science. By integrating experimental crystallographic data with established theoretical calculation protocols, this document offers a detailed framework for understanding the structural characteristics of this versatile molecule.

Core Concepts in Molecular Geometry Determination

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. Two primary methodologies are employed to elucidate molecular geometry: experimental techniques, such as X-ray crystallography, and theoretical calculations based on quantum mechanics.

Experimental Determination via X-ray Crystallography: This technique provides a precise measurement of the atomic positions within a crystal lattice, offering a "gold standard" for the solid-state conformation of a molecule. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for these structures.

Theoretical Calculations: Computational chemistry provides powerful tools to predict and analyze molecular structures. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to solve the Schrödinger equation, yielding an optimized molecular geometry that corresponds to a minimum on the potential energy surface.

Data Presentation: Molecular Geometry of this compound

Table 1: Experimental Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Length (Å) / Angle (°) |

| S1-O1 | 1.445 |

| S1-O2 | 1.451 |

| S1-O3 | 1.789 |

| S1-C3 | 1.768 |

| N1-C2 | 1.338 |

| N1-C6 | 1.341 |